![molecular formula C14H14N2O B14500622 (NZ)-N-[(2,5-dimethylphenyl)-pyridin-2-ylmethylidene]hydroxylamine](/img/structure/B14500622.png)
(NZ)-N-[(2,5-dimethylphenyl)-pyridin-2-ylmethylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,5-Dimethylphenyl)(nitroso)methylidene]-1,2-dihydropyridine is an organic compound that features a dihydropyridine ring substituted with a nitroso group and a dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethylphenyl)(nitroso)methylidene]-1,2-dihydropyridine typically involves the reaction of 2,5-dimethylbenzaldehyde with nitrosyl chloride in the presence of a base, followed by cyclization with an appropriate dihydropyridine precursor. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for efficiency, cost-effectiveness, and safety, with considerations for waste management and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,5-Dimethylphenyl)(nitroso)methylidene]-1,2-dihydropyridine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: The major product is 2-[(2,5-Dimethylphenyl)(nitro)methylidene]-1,2-dihydropyridine.
Reduction: The major product is 2-[(2,5-Dimethylphenyl)(amino)methylidene]-1,2-dihydropyridine.
Substitution: The major products depend on the substituent introduced, such as brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2,5-Dimethylphenyl)(nitroso)methylidene]-1,2-dihydropyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in studies of enzyme inhibition and as a probe for biological pathways involving nitroso compounds.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[(2,5-Dimethylphenyl)(nitroso)methylidene]-1,2-dihydropyridine involves its interaction with molecular targets such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The dihydropyridine ring may also interact with specific binding sites, influencing the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2,4-Dimethylphenyl)(nitroso)methylidene]-1,2-dihydropyridine
- 2-[(2,6-Dimethylphenyl)(nitroso)methylidene]-1,2-dihydropyridine
- 2-[(3,5-Dimethylphenyl)(nitroso)methylidene]-1,2-dihydropyridine
Uniqueness
2-[(2,5-Dimethylphenyl)(nitroso)methylidene]-1,2-dihydropyridine is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural variation can lead to differences in the compound’s chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C14H14N2O |
|---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
(NZ)-N-[(2,5-dimethylphenyl)-pyridin-2-ylmethylidene]hydroxylamine |
InChI |
InChI=1S/C14H14N2O/c1-10-6-7-11(2)12(9-10)14(16-17)13-5-3-4-8-15-13/h3-9,17H,1-2H3/b16-14- |
InChI-Schlüssel |
IDZVTOIDNACNOD-PEZBUJJGSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)C)/C(=N/O)/C2=CC=CC=N2 |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C(=NO)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


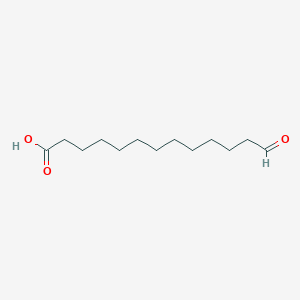
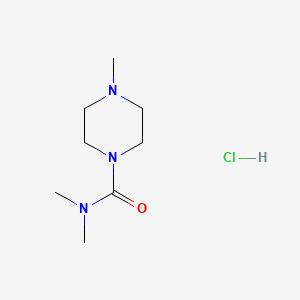
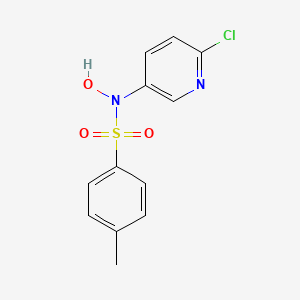
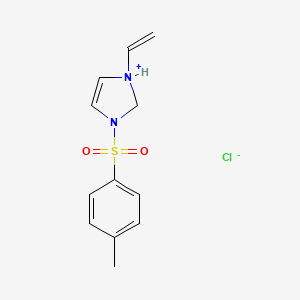
![Butyl 2-[butoxy(difluoro)methyl]-3,3,3-trifluoropropanoate](/img/structure/B14500565.png)
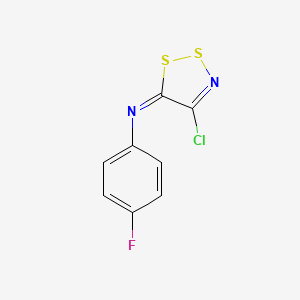

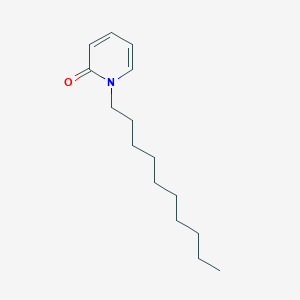
![2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]benzoic acid](/img/structure/B14500579.png)
![N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide](/img/structure/B14500587.png)
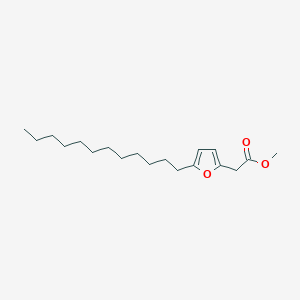
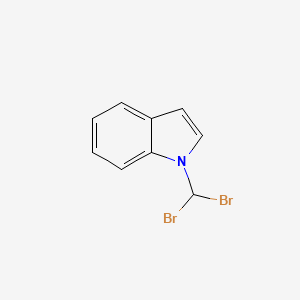

![Diphenyl[(triethylgermyl)ethynyl]arsane](/img/structure/B14500619.png)
